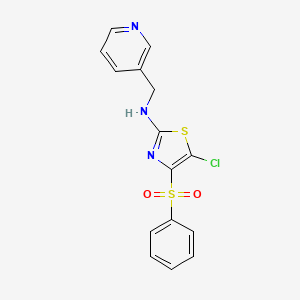

4-(benzenesulfonyl)-5-chloro-N-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

4-(benzenesulfonyl)-5-chloro-N-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O2S2/c16-13-14(23(20,21)12-6-2-1-3-7-12)19-15(22-13)18-10-11-5-4-8-17-9-11/h1-9H,10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDSLGCHTUAIFDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)NCC3=CN=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-5-chloro-N-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

Introduction of the Phenylsulfonyl Group: This step involves sulfonylation, where a phenylsulfonyl chloride reacts with the thiazole intermediate in the presence of a base.

Attachment of the Pyridin-3-ylmethyl Group: This step involves nucleophilic substitution, where the pyridin-3-ylmethylamine reacts with the chlorinated thiazole intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

Reduction: Reduction reactions could target the nitro group (if present) or other reducible functionalities.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorine atom or the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

Research indicates that this compound exhibits promising biological activities, particularly in the following areas:

Antimicrobial Activity

Studies have demonstrated that thiazole derivatives, including 4-(benzenesulfonyl)-5-chloro-N-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine, possess antimicrobial properties. These compounds have shown effectiveness against various bacterial strains and fungi, making them potential candidates for developing new antibiotics to combat resistant pathogens .

Anticancer Properties

The compound has been investigated for its anticancer effects. In vitro studies have indicated that it can inhibit the growth of certain cancer cell lines, including estrogen receptor-positive breast adenocarcinoma cells (MCF7). The mechanism involves inducing apoptosis and inhibiting cell proliferation .

Case Study 1: Antimicrobial Evaluation

A series of experiments conducted on various thiazole derivatives, including the compound , revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications on the thiazole ring could enhance activity against resistant strains .

Case Study 2: Anticancer Screening

In a study assessing the anticancer potential of thiazole derivatives, this compound was found to exhibit a notable IC50 value against MCF7 cells. Further analysis through molecular docking confirmed its binding affinity to key targets involved in cancer cell survival pathways .

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-5-chloro-N-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

4-(phenylsulfonyl)thiazole: Lacks the chlorine and pyridin-3-ylmethyl groups.

5-chloro-4-(methylsulfonyl)thiazole: Similar structure but with a methylsulfonyl group instead of phenylsulfonyl.

N-(pyridin-3-ylmethyl)thiazol-2-amine: Lacks the chlorine and phenylsulfonyl groups.

Uniqueness

The uniqueness of 4-(benzenesulfonyl)-5-chloro-N-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine lies in its combination of functional groups, which can confer distinct chemical and biological properties. The presence of the phenylsulfonyl group can enhance its stability and reactivity, while the pyridin-3-ylmethyl group can influence its biological activity.

Biological Activity

The compound 4-(benzenesulfonyl)-5-chloro-N-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine (CAS No: 736169-75-8) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article delves into the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H12ClN3O2S2

- IUPAC Name : this compound

This compound features a thiazole ring, which is known for its diverse biological properties, and a benzenesulfonyl group that may enhance its pharmacological profile.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives, including the compound . For instance, research indicates that compounds with similar structures exhibit significant cytotoxic effects on various cancer cell lines. The biological activity is often assessed using both 2D and 3D cell culture methods:

- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), NCI-H358 (lung cancer)

- Assays Used : MTS cytotoxicity assay, BrdU proliferation assay

In one study, thiazole derivatives demonstrated high cytotoxicity in 2D assays compared to 3D assays, suggesting that structural modifications could enhance their efficacy against tumor cells while minimizing toxicity to normal cells .

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have also been explored extensively. The compound's activity against both Gram-positive and Gram-negative bacteria has been evaluated through standardized testing methods:

| Microorganism | Activity Observed |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | Significant |

| Saccharomyces cerevisiae | Notable |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

The proposed mechanisms of action for thiazole derivatives include:

- DNA Intercalation : Some studies indicate that these compounds can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : Molecular docking studies have shown that these compounds can bind effectively to target enzymes involved in cancer cell proliferation, suggesting a pathway for therapeutic intervention .

Case Study 1: Antitumor Efficacy

In a recent study involving a series of thiazole derivatives, it was found that specific modifications led to enhanced binding affinity to DNA and significant antitumor activity in vitro. For example, a derivative with an amidine moiety showed promising results against lung cancer cell lines with IC50 values lower than those of established chemotherapeutics .

Case Study 2: Antimicrobial Testing

A comparative study evaluated the antimicrobial efficacy of various thiazole derivatives against clinical isolates of pathogenic bacteria. The results indicated that the compound exhibited potent antibacterial activity, particularly against Staphylococcus aureus, highlighting its potential as an alternative treatment option in antibiotic-resistant infections .

Q & A

Q. What are the standard synthetic protocols for preparing 4-(benzenesulfonyl)-5-chloro-N-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine?

Answer: The synthesis typically involves cyclocondensation and functionalization steps. A common approach is:

Cyclization : React a substituted thiosemicarbazide with chloroacetyl chloride in DMF under reflux to form the thiazole core .

Sulfonylation : Introduce the benzenesulfonyl group using sulfonyl chloride derivatives in the presence of a base (e.g., triethylamine) .

Substitution : Attach the pyridin-3-ylmethylamine moiety via nucleophilic substitution under basic conditions (e.g., NaOH) .

Key solvents include ethanol and DMF, with reaction temperatures ranging from 70–90°C. Yields are optimized by controlling stoichiometry and reaction time .

Q. Which analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : Confirm regioselectivity of substitution and purity. H NMR resolves pyridine protons (δ 8.5–9.0 ppm) and thiazole protons (δ 6.5–7.5 ppm) .

- Mass Spectrometry (MS) : Validate molecular weight (expected [M+H] ~420–430 Da) and detect impurities from incomplete sulfonylation .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., amine-pyridine interactions) .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data during structural elucidation?

Answer: Discrepancies in NMR or MS data often arise from:

- Tautomerism : The thiazole-amine group may exhibit keto-enol tautomerism, altering peak positions. Use temperature-dependent NMR to identify dynamic equilibria .

- Residual Solvents : DMF or ethanol traces in MS can create adducts. Purify via recrystallization (DMSO/water mixtures) and reanalyze .

- Regioisomeric Byproducts : Compare experimental C NMR shifts with DFT-calculated chemical shifts for thiazole vs. oxazole derivatives .

Q. What strategies optimize regioselectivity during the sulfonylation step?

Answer:

- Steric Control : Use bulky bases (e.g., DBU) to direct sulfonylation to the less hindered N-position of the thiazole ring .

- Temperature Modulation : Lower temperatures (0–5°C) favor kinetic control, reducing competing O-sulfonylation .

- Protecting Groups : Temporarily protect the pyridinylmethylamine group with Boc to prevent undesired side reactions .

Q. How can mechanistic studies improve yield in the final substitution step?

Answer:

- Kinetic Profiling : Monitor reaction progress via HPLC to identify intermediates. Adjust reaction time to avoid over-alkylation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the pyridinylmethylamine group .

- Catalysis : Add KI to facilitate SN2 displacement by generating a softer leaving group (e.g., iodide) .

Methodological Challenges and Solutions

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

Answer:

- Exothermic Reactions : Use controlled addition of sulfonyl chlorides and cooling systems to prevent thermal degradation .

- Purification : Replace column chromatography with pH-selective precipitation (adjust to pH 8–9 using NHOH) for large-scale batches .

- Byproduct Management : Implement inline IR spectroscopy to detect and quantify sulfonic acid impurities early .

Q. How can researchers design analogs to explore structure-activity relationships (SAR)?

Answer:

- Core Modifications : Replace the benzenesulfonyl group with heteroaromatic sulfonamides (e.g., pyridine-3-sulfonyl) to assess electronic effects .

- Substituent Screening : Introduce electron-withdrawing groups (e.g., -NO) at the benzene ring to modulate solubility and binding affinity .

- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays to correlate substituent effects with inhibitory activity .

Data Contradiction Analysis

Q. How to resolve discrepancies between computational and experimental solubility data?

Answer:

- Solvent Polymorphism : Some solvents (e.g., DMSO) stabilize crystalline forms with lower solubility. Compare experimental solubility in multiple solvents (water, ethanol, DCM) .

- pH-Dependent Solubility : The compound may ionize at acidic/basic pH. Perform pH-solubility profiling and validate with HPLC .

- Force Field Adjustments : Refine molecular dynamics simulations using experimental logP values to improve predictive accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.